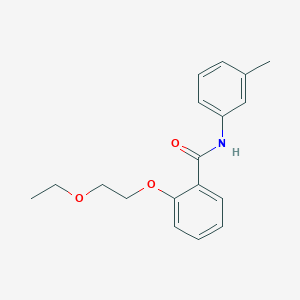![molecular formula C20H21ClN2O2 B269447 N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B269447.png)
N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide, also known as AZ-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is classified as a benzamide and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has been extensively studied for its potential use in scientific research. One of the primary applications of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide are diverse and complex. In addition to its anti-cancer and anti-inflammatory effects, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has also been shown to have neuroprotective effects. It has been shown to protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease. Additionally, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has been shown to have anti-angiogenic properties, making it a potential candidate for the treatment of various vascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide in lab experiments is its specificity for HDAC inhibition. This specificity allows for the targeted inhibition of HDACs without affecting other enzymes or proteins. Additionally, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has been shown to have low toxicity in animal studies, making it a relatively safe compound for use in lab experiments.
One of the limitations of using N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer to cells or animals and may require the use of organic solvents. Additionally, the mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide. One area of research is the development of new analogs of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide with improved solubility and specificity for HDAC inhibition. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide and its effects on gene expression. Finally, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide has shown promise in the treatment of various diseases, and further research is needed to explore its potential therapeutic applications.
Conclusion:
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its specificity for HDAC inhibition and diverse biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide involves the reaction of 4-chlorobenzoic acid with 1-azepanecarbonyl chloride in the presence of a base. This reaction results in the formation of N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide as the final product. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
properties
Product Name |
N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide |
|---|---|
Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-9-5-15(6-10-17)19(24)22-18-11-7-16(8-12-18)20(25)23-13-3-1-2-4-14-23/h5-12H,1-4,13-14H2,(H,22,24) |
InChI Key |
FFCDSHNRBROWNB-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)
![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)

![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)
